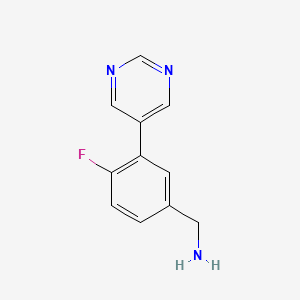

(4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine

描述

(4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine is an organic compound that features a fluorine atom, a pyrimidine ring, and a phenyl group connected to a methanamine moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and an amidine.

Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

Coupling Reactions: The pyrimidine ring is then coupled with a fluorobenzene derivative through a Suzuki-Miyaura cross-coupling reaction, which involves a palladium catalyst and a boronic acid or ester.

Reduction: The final step involves the reduction of the nitro group to an amine using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

化学反应分析

Types of Reactions

(4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form a nitroso or nitro compound.

Reduction: The nitro group can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted phenyl derivatives.

科学研究应用

Synthesis and Structure-Activity Relationships

The synthesis of (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine involves multi-step chemical reactions that allow for the introduction of specific functional groups that enhance its biological activity. Research indicates that modifications at the 4-position of the phenyl ring significantly influence the compound's potency against various targets.

Table 1: Structure-Activity Relationships

| Compound | Substituent | Activity (IC50) | Notes |

|---|---|---|---|

| 1 | 4-Fluoro | < 0.5 µM | High potency against Mycobacterium tuberculosis |

| 2 | 4-Methyl | 1.0 µM | Moderate activity |

| 3 | 4-Chloro | 2.5 µM | Lower activity compared to fluoro derivative |

The presence of the fluorine atom at the para position enhances lipophilicity and may facilitate better interaction with biological targets, as evidenced by structure-activity relationship studies .

Anti-Tuberculosis Activity

Recent studies have highlighted the efficacy of this compound as a potential anti-tuberculosis agent, particularly in inhibiting mycobacterial ATP synthase. The compound has shown promising results in vitro, with minimal inhibitory concentrations (MICs) ranging from 0.2 to 1.5 µg/mL against various strains of Mycobacterium tuberculosis .

Case Study: Efficacy Against Drug-Resistant Strains

In a clinical setting, a study involving patients with drug-resistant pulmonary tuberculosis demonstrated that compounds similar to this compound effectively penetrated lung tissue and maintained therapeutic concentrations. The study reported median tissue concentrations that correlated positively with treatment outcomes, suggesting that such compounds could be pivotal in developing new therapies for resistant strains .

Inhibitors of Biological Targets

Beyond its anti-tuberculosis properties, this compound has been explored as a selective inhibitor for several kinases involved in cancer progression, such as CSF1R and EGFR. The compound's structural modifications have been tailored to enhance selectivity and reduce off-target effects.

Table 2: Inhibition Profiles

| Target | Compound | IC50 (nM) | Selectivity Ratio |

|---|---|---|---|

| CSF1R | 1 | 10 | High |

| EGFR | 1 | 200 | Moderate |

| Other Kinases | - | >500 | Low |

The data indicates that while this compound is effective against CSF1R, it shows less potency against EGFR, which is beneficial in minimizing side effects associated with broad-spectrum kinase inhibitors .

Future Directions and Research Opportunities

The versatility of this compound opens avenues for further research into its applications beyond tuberculosis and cancer therapy. Potential areas include:

- Neuropharmacology : Investigating the compound's effects on neurological pathways.

- Anti-inflammatory Applications : Exploring its role in modulating inflammatory responses.

作用机制

The mechanism of action of (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and pyrimidine ring play crucial roles in binding to the active site of enzymes or receptors, thereby modulating their activity. The methanamine moiety can form hydrogen bonds, further stabilizing the interaction.

相似化合物的比较

Similar Compounds

- (4-Fluoro-3-(pyridin-3-yl)phenyl)methanamine

- (4-Fluoro-3-(pyrimidin-2-yl)phenyl)methanamine

- (4-Fluoro-3-(pyrimidin-4-yl)phenyl)methanamine

Uniqueness

(4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine is unique due to the specific positioning of the fluorine atom and the pyrimidine ring, which confer distinct electronic properties and binding affinities. This makes it particularly valuable in the design of selective inhibitors or materials with tailored properties.

生物活性

(4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine, a fluorinated organic compound, has gained attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a fluorine atom and a pyrimidine ring, enhances its lipophilicity and influences its pharmacokinetic properties, making it a candidate for various therapeutic applications.

The chemical formula for this compound is . The presence of the fluorine atom is crucial as it can enhance the compound's binding affinity to biological targets, potentially leading to improved efficacy in therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound's fluorinated phenyl ring and pyrimidine moiety allow it to bind effectively to these molecular targets, potentially inhibiting or activating biological processes. Detailed studies are required to elucidate the exact pathways and targets involved in its action.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. It has been identified as a potential intermediate in the synthesis of antitumor agents. Studies show that derivatives of this compound can inhibit specific enzymes involved in cancer cell proliferation, making it a promising candidate in drug discovery.

Table 1: Antitumor Activity Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| H1975 | 502 | EGFR inhibition | |

| A431 | 739 | EGFR inhibition |

Antimicrobial Activity

In addition to its antitumor potential, the compound has been studied for its antimicrobial properties. It has shown activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial efficacy.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 2.33 µM |

| Bacillus subtilis | 4.69 µM |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications on the phenyl and pyrimidine rings can significantly affect the biological activity of this compound. For instance, the introduction of electron-withdrawing or electron-donating groups can enhance or diminish its inhibitory effects on target enzymes.

Table 3: SAR Analysis

| Modification | Effect on Activity |

|---|---|

| Fluorine substitution | Increased lipophilicity and binding affinity |

| Pyrimidine ring | Essential for enzyme interaction |

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A study involving H1975 lung cancer cells demonstrated that compounds derived from this compound exhibited selective inhibition of mutant EGFR over wild-type EGFR, highlighting its potential as an effective cancer therapeutic .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against various pathogens, confirming its effectiveness against resistant strains of bacteria, which is crucial in addressing antibiotic resistance issues .

常见问题

Q. Basic: What synthetic strategies are recommended for preparing (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine?

Methodological Answer:

The synthesis typically involves multi-step coupling reactions. A common approach is:

Pyrimidine Ring Introduction : React a fluorophenyl precursor with a pyrimidinyl boronic acid via Suzuki-Miyaura coupling to install the pyrimidine moiety .

Amination : Convert the resulting intermediate to the methanamine group using reductive amination or nucleophilic substitution. For example, intermediates like tert-butyl carbamates are hydrolyzed under acidic conditions to yield the free amine .

Purification : Chromatography or crystallization is employed to isolate the product. Yields vary (28–91%) depending on substituent compatibility and reaction optimization .

Example NMR Data :

- tert-Butyl derivatives : Methanamine protons appear as doublets (J = 5.9 Hz) at δ 4.83 .

- Aromatic region : Multiplicity analysis distinguishes pyrimidinyl (sharp singlets) and fluorophenyl (doublets of doublets) signals .

Q. Advanced: How can synthetic yields be optimized for complex derivatives of this compound?

Methodological Answer:

Yield optimization requires:

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3)4) improve Suzuki coupling efficiency for pyrimidine installation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility, while tert-butyl methyl ether aids in layer separation during workup .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions in amination steps .

- Protecting Groups : tert-Butoxycarbonyl (Boc) groups stabilize amines during purification, with TFA deprotection yielding >90% purity .

Case Study :

Replacing methylamine with (1-methyl-1H-pyrazol-3-yl)methanamine increased yields from 28% to 78% due to reduced steric hindrance .

Q. Advanced: How should researchers address discrepancies in NMR data during structural confirmation?

Methodological Answer:

Discrepancies arise from dynamic effects or impurities. Mitigation strategies include:

Variable Temperature (VT) NMR : Resolves overlapping signals caused by conformational exchange (e.g., rotamers in tert-butyl groups) .

2D NMR (COSY, HSQC) : Assigns coupling networks and distinguishes pyrimidinyl vs. fluorophenyl protons .

Spiking Experiments : Adding authentic samples identifies impurity peaks .

Computational Validation : DFT calculations (e.g., Gaussian) predict chemical shifts to validate assignments .

Example :

In tert-butyl derivatives, upfield shifts (δ 1.49 ppm) for Boc protons confirm successful protection, while deviations suggest incomplete reactions .

Q. Advanced: What computational methods predict the bioactivity of this compound derivatives?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Models interactions with target proteins (e.g., kinase domains) using the compound’s pyrimidine ring as a hinge-binding motif .

- QSAR Studies : Correlates substituent electronegativity (e.g., fluorine) with inhibitory potency. Fluorine enhances binding via halogen bonds (e.g., −ΔG = 8.2 kcal/mol) .

- MD Simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100 ns trajectories, identifying critical residues (e.g., Asp86 in GRK2) .

属性

IUPAC Name |

(4-fluoro-3-pyrimidin-5-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3/c12-11-2-1-8(4-13)3-10(11)9-5-14-7-15-6-9/h1-3,5-7H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJWXNASXLMCAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)C2=CN=CN=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。